REACTION_CXSMILES
|
Cl[O-:2].[Na+].[OH-].[Na+].[C:6]([C:8]1[CH:9]=[C:10]([C:18](=[O:20])C)[CH:11]=[CH:12][C:13]=1[CH2:14][CH:15]([CH3:17])[CH3:16])#[N:7].Cl>CO>[C:6]([C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[CH2:14][CH:15]([CH3:16])[CH3:17])[C:18]([OH:20])=[O:2])#[N:7] |f:0.1,2.3|
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Name
|
|
Quantity
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370 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
3′-Cyano-4′-isobutylacetophenone
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1CC(C)C)C(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
by portions and the mixture was stirred for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
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which was followed by extraction with chloroform
|
Type
|
WASH
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Details
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The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
n-Hexane was added to the residue
|
Type
|
CUSTOM
|
Details
|
crystallization
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Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=CC1CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |